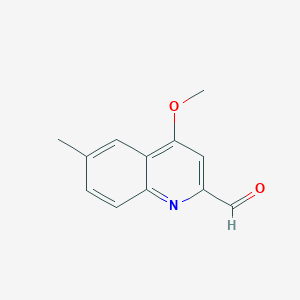

4-Methoxy-6-methylquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-methylquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-11-10(5-8)12(15-2)6-9(7-14)13-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVAOGDMEJMQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 4 Methoxy 6 Methylquinoline 2 Carbaldehyde Structures

Reactions of the Carbaldehyde Moiety

The aldehyde group at the C-2 position of the quinoline (B57606) ring is a primary site for a variety of chemical transformations. Its electrophilic carbon atom readily reacts with nucleophiles, and the group as a whole can undergo oxidation, reduction, and participate in cyclization schemes. masterorganicchemistry.comyoutube.com

The carbaldehyde functionality of 4-Methoxy-6-methylquinoline-2-carbaldehyde is highly susceptible to nucleophilic attack, leading to a variety of addition and condensation products. A prominent example is the reaction with primary amines and related compounds to form imines, commonly known as Schiff bases, or with hydrazines to yield hydrazones. researchgate.net These reactions typically proceed via a simple condensation mechanism, often catalyzed by a small amount of acid, and involve the formation of a C=N double bond with the elimination of a water molecule. researchgate.net

These derivatives are of significant interest in coordination chemistry and medicinal research. researchgate.netscience.gov The formation of hydrazones and Schiff bases from aldehydes is a well-established and efficient synthetic methodology. nih.govrsc.org For instance, reacting the title compound with substituted hydrazines or anilines would yield the corresponding quinolinyl hydrazones and Schiff bases. chemijournal.com

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | General Structure of Product |

| Hydrazine (B178648) (or substituted hydrazine, e.g., Phenylhydrazine) | Hydrazone | |

| Primary Amine (e.g., Aniline) | Schiff Base (Imine) |

The aldehyde group can be readily oxidized to a carboxylic acid functional group. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. For related quinoline aldehydes, reagents such as selenium dioxide have been used, although other standard oxidants like potassium permanganate (B83412) or chromic acid under controlled conditions are also viable. This reaction converts this compound into 4-Methoxy-6-methylquinoline-2-carboxylic acid, a valuable intermediate for further synthetic modifications, such as esterification or amidation. researchgate.net

Table 2: Oxidation of the Carbaldehyde Group

| Starting Material | Reagent | Product |

| This compound | [O] (e.g., KMnO₄, SeO₂) | 4-Methoxy-6-methylquinoline-2-carboxylic acid |

Conversely, the carbaldehyde group can be reduced to a primary alcohol, yielding (4-Methoxy-6-methylquinolin-2-yl)methanol. This reduction can be accomplished using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents act as nucleophiles, adding a hydride ion to the electrophilic carbonyl carbon, followed by a workup step to protonate the resulting alkoxide. This transformation provides access to a different class of quinoline derivatives with a reactive hydroxyl group.

Table 3: Reduction of the Carbaldehyde Group

| Starting Material | Reagent | Product |

| This compound | [H] (e.g., NaBH₄, LiAlH₄) | (4-Methoxy-6-methylquinolin-2-yl)methanol |

The carbaldehyde group serves as a key handle for constructing fused heterocyclic systems. Through multi-component reactions or by reacting with bifunctional nucleophiles, new rings can be annulated onto the quinoline scaffold. For example, condensation with a compound containing both an amine and an active methylene (B1212753) group could lead to a fused pyridinone ring. Similarly, reactions with hydrazine derivatives can be precursors to fused pyrazole (B372694) or triazole rings. researchgate.net These cyclization strategies are fundamental in synthetic chemistry for building complex, polycyclic molecular architectures from relatively simple starting materials. researchgate.netnih.gov

Table 4: Hypothetical Cyclization to a Fused System

| Reactant 1 | Reactant 2 | Resulting Fused System (Example) |

| This compound | Ethyl cyanoacetate (B8463686) (in the presence of a base) | Pyridone ring fused to the quinoline |

Transformations of the Quinoline Heterocyclic Ring System

Beyond the reactivity of the aldehyde, the quinoline ring itself can undergo chemical modification, although the existing substituents influence the feasibility and regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a known, albeit sometimes challenging, transformation. The pyridine (B92270) part of the ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution typically occurs on the benzene (B151609) ring. quimicaorganica.org

In this compound, the benzene portion of the nucleus is activated by the presence of the electron-donating methoxy (B1213986) group at position 4 (via resonance) and the methyl group at position 6 (via hyperconjugation and induction). Both are ortho-, para-directing groups. Considering the substitution pattern, the available positions for electrophilic attack are C5, C7, and C8.

Attack at C5: This position is ortho to the activating methoxy group at C4 and meta to the methyl group at C6.

Attack at C7: This position is meta to the methoxy group at C4 and ortho to the methyl group at C6.

Attack at C8: This position is para to the methoxy group at C4.

Generally, electrophilic attack on the quinoline nucleus is favored at positions 5 and 8 due to the superior stability of the resulting cationic intermediates. quimicaorganica.org Given the strong para-directing nature of the methoxy group, substitution at position 8 is a highly probable outcome. However, the activating effect of the methyl group at C6 could also direct substitution to position 7. The precise outcome would depend on the specific electrophile and reaction conditions.

Table 5: Analysis of Potential Electrophilic Aromatic Substitution Sites

| Position | Electronic Influence from -OCH₃ (at C4) | Electronic Influence from -CH₃ (at C6) | Overall Likelihood |

| 5 | Ortho (Activating) | Meta | Probable |

| 7 | Meta | Ortho (Activating) | Possible |

| 8 | Para (Strongly Activating) | --- | Highly Probable |

Nucleophilic Aromatic Substitution Reactions on Halogenated Analogues

The derivatization of the this compound scaffold can be significantly expanded by utilizing halogenated analogues, particularly those bearing a halogen at the C4 position, which is activated towards nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing quinoline nitrogen and the aldehyde group enhances the electrophilicity of the carbon atoms in the pyridine ring, making them susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (the halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. For quinoline systems, the C4 position is often highly reactive towards nucleophilic displacement. Studies on related 2,4-dichloroquinazolines have shown that nucleophilic attack preferentially occurs at the C4 position. mdpi.com

In the context of a hypothetical precursor like 4-Chloro-6-methylquinoline-2-carbaldehyde , the chloro group can be readily displaced by a variety of nucleophiles. Research on analogous 4-chloro-8-methylquinolin-2(1H)-one demonstrates the feasibility of these transformations, where the 4-chloro group is substituted by hydrazino, azido, and amino groups. mdpi.com This reactivity allows for the introduction of diverse functional groups, which can serve as handles for further chemical modification or as key pharmacophores in medicinal chemistry.

Table 1: Examples of Nucleophilic Aromatic Substitution on a 4-Chloroquinoline Core

| Nucleophile | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Hydrazine | Hydrazine hydrate | 4-Hydrazino | mdpi.com |

| Azide (B81097) | Sodium azide | 4-Azido | mdpi.com |

| Amines | Various primary/secondary amines | 4-Amino (substituted) | mdpi.com |

These reactions are typically performed in a suitable solvent, sometimes with the addition of a base to neutralize the generated HCl. The resulting derivatives, such as the 4-amino or 4-hydrazino compounds, are valuable intermediates for the synthesis of more complex heterocyclic systems.

Modifications and Reactivity at Methoxy and Methyl Substituent Positions

The methoxy and methyl groups at the C4 and C6 positions, respectively, are not mere spectators in the chemical behavior of the molecule. They offer additional sites for strategic functionalization, enabling the fine-tuning of the compound's steric and electronic properties.

Functional Group Interconversions of the Methoxy Group

The methoxy group at the C4 position is a key modulator of the electronic character of the quinoline ring. While stable under many conditions, it can undergo functional group interconversion. The most significant transformation is O-demethylation to yield the corresponding 4-hydroxyquinoline (B1666331) derivative (a quinolin-4-one tautomer). This conversion is a critical step in the synthesis of many biologically active quinolones.

This ether cleavage is typically achieved under strong acidic conditions or with Lewis acids. Reagents such as hydrogen bromide (HBr) or boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers. The resulting hydroxyl group introduces a new site for reactivity, such as O-alkylation, O-acylation, or conversion to a triflate, which can then participate in cross-coupling reactions. While the aldehyde at the C2 position might be sensitive to these harsh conditions, appropriate protection strategies can be employed. The methoxy group itself can also participate in nucleophilic substitution reactions under specific conditions.

Exploration of the Methyl Group's Reactivity (e.g., selective oxidation)

The methyl group at the C6 position, being attached to an aromatic ring, is a benzylic-type substituent and is susceptible to oxidation. nih.gov Selective oxidation of this group provides a direct route to introduce oxygen-containing functionalities, such as an aldehyde or a carboxylic acid, without affecting the other substituents. This transformation significantly enhances the synthetic utility of the molecular scaffold.

Several methods have been developed for the selective oxidation of methyl groups on quinoline rings. These methods range from classical oxidation using metal-based reagents to modern, metal-free approaches. For instance, the oxidation of 4-methylquinolines to quinoline-4-carbaldehydes has been achieved using a metal-free I₂/DMSO/O₂ catalytic system. researchgate.net Another established method involves the use of selenium dioxide (SeO₂) to convert methylquinolines into the corresponding aldehydes, as demonstrated in the synthesis of 6-methoxyquinoline-4-carbaldehyde (B1360400) from its 4-methyl precursor. Further oxidation to the carboxylic acid can also be achieved, for example, through catalytic liquid-phase oxidation. pvamu.edu Enzymatic approaches also offer a green and highly selective alternative for the site-selective oxidation of quinoline derivatives. rsc.org

Table 2: Reagents for Selective Oxidation of Methylquinolines

| Reagent/System | Resulting Functional Group | Notes | Reference |

|---|---|---|---|

| Selenium Dioxide (SeO₂) | Aldehyde | Common reagent for benzylic oxidation. | |

| I₂/DMSO/O₂ | Aldehyde | Metal-free and radical-free conditions. | researchgate.net |

| Hypervalent Iodine (PIDA) | Aldehyde | Metal-free, mild conditions. | researchgate.net |

| Catalytic Oxidation (e.g., with Se catalyst) | Carboxylic Acid | Typically requires harsher conditions. | pvamu.edu |

The choice of oxidant and reaction conditions allows for controlled conversion to either the aldehyde (quinoline-6-carbaldehyde) or the carboxylic acid (quinoline-6-carboxylic acid), thereby providing access to a new set of derivatives for further elaboration.

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. uniurb.itnih.gov To utilize these reactions on the this compound scaffold, a halogenated precursor is typically required. For example, a 7-bromo-4-methoxy-6-methylquinoline-2-carbaldehyde analogue would be an ideal substrate for a variety of palladium- or copper-catalyzed coupling reactions. nih.gov

These reactions have had an immense impact on pharmaceutical research and development by enabling the construction of complex molecular architectures. uniurb.itresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. This would allow for the introduction of new aryl or vinyl groups at the halogenated position.

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene, forming a new, substituted alkene. ustc.edu.cn This provides a direct method for vinylation of the quinoline core.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is the most common method for introducing alkynyl moieties into aromatic systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl halide and an amine. ustc.edu.cn It is a powerful method for synthesizing N-arylated compounds.

Negishi Coupling: This reaction uses an organozinc reagent to couple with the aryl halide under palladium or nickel catalysis. ustc.edu.cn

Table 3: Potential Transition Metal-Catalyzed Reactions on a Halogenated Quinoline Analogue

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complex + Base | Boronic Acid/Ester | C-C (Aryl/Vinyl) |

| Heck-Mizoroki | Pd(0) complex + Base | Alkene | C-C (Vinyl) |

| Sonogashira | Pd(0) complex + Cu(I) salt + Base | Terminal Alkyne | C-C (Alkynyl) |

| Buchwald-Hartwig | Pd(0) complex + Base | Amine | C-N |

These coupling strategies dramatically increase the molecular diversity that can be generated from a single halogenated intermediate, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 6 Methylquinoline 2 Carbaldehyde and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 4-Methoxy-6-methylquinoline-2-carbaldehyde, ¹H and ¹³C NMR spectra provide unambiguous evidence for its constitution by mapping the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aldehyde, aromatic, methoxy (B1213986), and methyl protons. The aldehyde proton (CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 10.0–10.2 ppm, due to the strong deshielding effect of the carbonyl group. researchgate.net For instance, the aldehyde proton in the analogous 8-bromo-6-methylquinoline-2-carbaldehyde is observed at δ 10.20 ppm. researchgate.net The protons on the quinoline (B57606) ring system will appear in the aromatic region (δ 7.0–8.5 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the electron-donating methoxy and methyl groups. The methoxy group protons (-OCH₃) are expected as a sharp singlet around δ 3.9–4.0 ppm, while the methyl group protons (-CH₃) at position 6 will also produce a singlet, but further upfield, around δ 2.5 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments. The most downfield signal corresponds to the aldehyde carbonyl carbon, typically appearing around δ 193 ppm. researchgate.net The carbons of the quinoline ring resonate between δ 104 and δ 153 ppm. The carbon of the methoxy group is found around δ 55-56 ppm, and the methyl group carbon appears at approximately δ 21-22 ppm. researchgate.netrsc.org These assignments are consistent with data from a wide range of substituted quinolines. mdpi.comresearchgate.netresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound Data inferred from analogous compounds.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| CHO | ~10.2 (s, 1H) | ~193.5 |

| Quinoline-H | ~7.3-8.2 (m) | ~104-153 |

| OCH₃ | ~3.9 (s, 3H) | ~55.5 |

| CH₃ | ~2.5 (s, 3H) | ~21.5 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, expected in the region of 1690–1710 cm⁻¹. For 6-methoxyquinoline-4-carbaldehyde (B1360400), this peak appears at 1691 cm⁻¹. Other key absorptions include C-H stretching vibrations of the aromatic ring and methyl group (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring system (1600–1450 cm⁻¹), and the characteristic asymmetric and symmetric stretching of the C-O-C ether linkage of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹, respectively). nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary data, particularly for the non-polar bonds of the aromatic system. youtube.comyoutube.com The symmetric vibrations of the quinoline ring are often strong in the Raman spectrum. The C=O stretch is also observable, though typically weaker than in the IR spectrum. The combination of FT-IR and FT-Raman provides a complete vibrational profile of the molecule, which can be further analyzed and assigned with the aid of computational methods like Density Functional Theory (DFT). researchgate.netnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O Stretch | FT-IR | 1690 - 1710 |

| Aromatic C-H Stretch | FT-IR/FT-Raman | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | FT-IR/FT-Raman | 1450 - 1600 |

| Methoxy C-O-C Stretch | FT-IR | 1030 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₁NO₂), the calculated exact mass of the neutral molecule is 201.07898 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ and confirm its elemental formula with a mass error of less than 5 ppm. rsc.orgnih.gov

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For quinolinecarbaldehydes, a characteristic initial fragmentation step is the loss of the carbonyl group (CHO), resulting in a significant fragment ion. mdpi.com Further fragmentation would involve the breakdown of the substituted quinoline ring system. rsc.org This predictable fragmentation is crucial for structural confirmation and for distinguishing between isomers. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis) and Time-Dependent Density Functional Theory (TD-DFT) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. Quinoline derivatives are known to be chromophoric, exhibiting strong absorption in the UV region due to π → π* transitions within the aromatic system. nih.gov For an analogue like 2-formyl-6-methoxy-3-carbethoxy quinoline, absorption peaks are observed at 207, 237, and 319 nm. nih.gov The presence of the aldehyde and methoxy groups modifies the electronic structure, influencing the position and intensity of these absorption bands.

Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful computational tool used to predict the electronic absorption spectra. nih.gov These calculations can determine the energies of vertical excitations and identify the specific molecular orbitals involved in each transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov Comparing the theoretically calculated spectrum with the experimental UV-Vis spectrum helps to validate the structural assignment and provides deeper insight into the molecule's electronic properties. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound is not available, data from close analogues like quinoline-2-carbaldehyde and 2-formyl-6-methoxy-3-carbethoxy quinoline allow for a reliable prediction of its key structural features. nih.govresearchgate.net

It is expected that the quinoline ring system itself would be largely planar. The compound would likely crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c or P2₁/n systems. nih.govresearchgate.net For example, 2-formyl-6-methoxy-3-carbethoxy quinoline crystallizes in the monoclinic P2₁/c space group. nih.gov X-ray analysis would precisely determine all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the crystal packing, including any intermolecular interactions such as hydrogen bonds (e.g., involving the aldehyde oxygen), C-H···π interactions, or π-π stacking between quinoline rings, which govern the supramolecular architecture. mdpi.com

Interactive Data Table: Predicted Crystallographic Parameters Data based on analogous quinoline structures.

| Parameter | Predicted Value | Reference Compound(s) |

| Crystal System | Monoclinic | Quinoline-2-carbaldehyde researchgate.net, 2-formyl-6-methoxy-3-carbethoxy quinoline nih.gov |

| Space Group | P2₁/c or P2₁/n | Quinoline-2-carbaldehyde researchgate.net, 2-formyl-6-methoxy-3-carbethoxy quinoline nih.gov |

| Key Interactions | C-H···O, π-π stacking | General for quinoline derivatives mdpi.com |

Computational Chemistry and Molecular Modeling of 4 Methoxy 6 Methylquinoline 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized geometries, electronic properties, and vibrational frequencies. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G* or 6-31++G(d,p), are standard for achieving a balance between accuracy and computational cost. researchgate.netnih.govnih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates higher reactivity and lower kinetic stability. nih.gov For quinoline derivatives, this analysis helps in predicting their behavior in chemical reactions and biological systems.

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative (Note: The following data is for a related quinoline derivative, 2-chloro-7-methylquinoline-3-carbaldehyde, and is presented for illustrative purposes as specific data for 4-Methoxy-6-methylquinoline-2-carbaldehyde was not found in the searched literature.)

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | 3.75 |

Source: Adapted from a study on 2-chloro-7-methylquinoline-3-carbaldehyde. sigmaaldrich.com

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-zero potential.

For quinoline derivatives, MEP analysis can identify the reactive sites, such as the nitrogen atom in the quinoline ring, which is often a site of negative potential, and the hydrogen atoms, which typically show positive potential. nih.govarabjchem.org

Calculation of Dipole Moments and Other Electronic Properties

Other calculated electronic properties often include electronegativity (χ), chemical hardness (η), and chemical softness (S), which are derived from the HOMO and LUMO energies and provide further insights into the molecule's reactivity. researchgate.net

Table 2: Illustrative Calculated Electronic Properties for a Quinoline Derivative (Note: The following data is for a related quinoline derivative and is presented for illustrative purposes as specific data for this compound was not found in the searched literature.)

| Property | Definition | Illustrative Value |

| Dipole Moment (μ) | Measure of molecular polarity | 2.62 D |

| Electronegativity (χ) | Tendency to attract electrons | - |

| Chemical Hardness (η) | Resistance to change in electron distribution | - |

| Chemical Softness (S) | Reciprocal of chemical hardness | - |

Source: Adapted from a study on liquid quinoline. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. arabjchem.orgnih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. nih.govmdpi.com

For a molecule like this compound, MD simulations can be employed to:

Explore its conformational landscape and identify low-energy conformers.

Analyze its stability and behavior in a biological environment, often simulated using a water box. arabjchem.org

Investigate the stability of a ligand-protein complex over time, assessing the strength and persistence of intermolecular interactions like hydrogen bonds. nih.govmdpi.com

Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed to understand the stability of the system and the flexibility of different parts of the molecule or protein. nih.gov

Molecular Docking Studies for Predictive Binding to Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding affinity and mode of interaction with a biological target.

In the context of this compound, molecular docking studies can be used to predict its binding affinity to various enzymes or receptors that are implicated in disease. The docking process involves placing the ligand in the binding site of the protein and evaluating the interaction energy using a scoring function. A lower docking score generally indicates a more favorable binding interaction.

While specific docking studies for this compound are not detailed in the provided search results, studies on other quinoline derivatives have shown their potential as inhibitors of various targets, such as HIV reverse transcriptase and acetylcholinesterase. nih.govmdpi.com

Table 3: Illustrative Molecular Docking Scores for Quinoline Derivatives Against a Biological Target (Note: The following data is for different quinoline derivatives docked against HIV reverse transcriptase and is presented for illustrative purposes as specific data for this compound was not found in the searched literature.)

| Compound | Docking Score (kcal/mol) |

| Quinoline Derivative 1 | -10.67 |

| Quinoline Derivative 2 | -10.19 |

| Quinoline Derivative 3 | -9.96 |

Source: Adapted from a study on quinoline derivatives as HIV reverse transcriptase inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Biological Activity Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological activities.

These models can then be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of more potent molecules. The development of a QSAR model typically involves:

Data set preparation, including a training set and a test set of molecules with known activities.

Calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic).

Selection of the most relevant descriptors and development of a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms.

Validation of the model's predictive power using the test set and other statistical metrics. nih.gov

For quinoline derivatives, QSAR studies have been employed to predict their anticancer and antimicrobial activities, among others. researchgate.netnih.gov While a specific QSAR model for this compound is not available in the search results, the general methodology is well-established for this class of compounds.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Discovery Contexts

In the contemporary drug discovery and development pipeline, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. Poor pharmacokinetic profiles are a major cause of late-stage clinical trial failures. Consequently, computational and molecular modeling techniques are employed to generate in silico predictions of ADME properties, allowing for the early identification of potentially problematic candidates and the prioritization of promising ones.

While specific, experimentally validated ADME data for this compound is not extensively available in public literature, its pharmacokinetic profile can be theoretically predicted based on its structural features and by comparison with other quinoline derivatives. Such predictions rely on algorithms that calculate physicochemical properties and apply established models like Lipinski's Rule of Five to assess a molecule's potential as an orally active drug.

Key properties evaluated include lipophilicity (LogP), water solubility (LogS), molecular weight, and the number of hydrogen bond donors and acceptors. The quinoline core of this compound, being a heterocyclic aromatic system, provides a rigid scaffold. The presence of a methoxy (B1213986) (-OCH3) group and a methyl (-CH3) group tends to increase lipophilicity, which can influence absorption and membrane permeability. Conversely, the aldehyde (-CHO) group is polar and can act as a hydrogen bond acceptor, potentially impacting solubility and interactions with metabolic enzymes.

Studies on various quinoline derivatives have shown that this class of compounds can exhibit favorable drug-like properties. nih.govnih.gov For instance, in silico analyses of other substituted quinolines often show compliance with Lipinski's and Veber's rules, suggesting good potential for oral bioavailability. researchgate.netmdpi.com Computational tools like SwissADME and pkCSM are frequently used to predict these parameters, providing valuable insights into a compound's likely behavior in vivo. researchgate.net

For this compound, it is anticipated that the molecular weight and the number of hydrogen bond acceptors and donors would fall within the ranges typical for small molecule drugs. Its predicted lipophilicity would be moderate. These factors combined suggest a reasonable preliminary ADME profile. However, potential liabilities, such as metabolism by cytochrome P450 (CYP) enzymes, are also assessed in comprehensive in silico screens. For many quinoline-based compounds, metabolism is a key consideration, and predictions can highlight potential interactions with specific CYP isozymes. mdpi.com

Below is an illustrative table of the types of ADME and physicochemical properties that are typically predicted for quinoline derivatives in a drug discovery context.

Note: The following table is for illustrative purposes only. It showcases typical ADME parameters and provides example values based on analyses of related quinoline compounds. It does not represent verified data for this compound.

| Property Category | Parameter | Typical Predicted Value/Range for Quinoline Derivatives | Significance in Drug Discovery |

| Physicochemical Properties | Molecular Weight ( g/mol ) | < 500 | Affects diffusion and overall size; Lipinski's Rule component. |

| LogP (Octanol/Water Partition) | 1 - 3 | Measures lipophilicity, influencing absorption and distribution. | |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts membrane permeability and transport characteristics. | |

| Hydrogen Bond Donors | 0 - 2 | Influences solubility and receptor binding; Lipinski's Rule component. | |

| Hydrogen Bond Acceptors | 2 - 4 | Influences solubility and receptor binding; Lipinski's Rule component. | |

| Absorption | Human Intestinal Absorption | High | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Moderate to High | In vitro model for predicting human intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | No / Yes | Indicates potential for central nervous system effects. |

| P-glycoprotein (P-gp) Substrate | No / Yes | P-gp is an efflux pump that can limit drug distribution to tissues. | |

| Metabolism | CYP Isozyme Inhibition (e.g., CYP2D6, CYP3A4) | Inhibitor / Non-inhibitor | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance (log ml/min/kg) | Varies | Indicates the rate of removal of the drug from the body. |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | A guideline to evaluate if a compound has properties that would make it a likely orally active drug. |

In Vitro Biological Activities of 4 Methoxy 6 Methylquinoline 2 Carbaldehyde Derivatives

Evaluation of Antimicrobial Potential

Derivatives based on the quinoline (B57606) framework have been systematically evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Studies on quinoline-related structures have demonstrated notable antibacterial effects. For instance, a series of quinoline-2-one derivatives showed potent activity against multidrug-resistant Gram-positive bacteria. nih.gov One of the most effective compounds, designated as 6c, exhibited a minimum inhibitory concentration (MIC) of 0.75 μg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

Similarly, novel quinoxaline-based compounds, which are structurally related to quinolines, have shown broad-spectrum antibacterial activity. nih.gov Compound 5p from this series was particularly effective against S. aureus and Bacillus subtilis, with MIC values of 4 and 8 μg/mL, respectively. nih.gov Further investigations into quaternized 10-methoxycanthin-6-one derivatives, another class of quinoline-related alkaloids, identified compounds with significant potency. Two derivatives, 6p and 6t, displayed an MIC of 3.91 µg/mL against the agricultural pathogens Ralstonia solanacearum and Pseudomonas syringae. nih.gov While some 4-aminoquinoline (B48711) derivatives have shown slight antibacterial activity against both Gram-positive and Gram-negative bacteria, their efficacy is generally considered modest. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Specific Derivative | Gram-Positive Bacteria | MIC (μg/mL) | Gram-Negative Bacteria | MIC (μg/mL) | Source |

|---|---|---|---|---|---|---|

| Quinoline-2-ones | Compound 6c | MRSA, VRE | 0.75 | - | - | nih.gov |

| Quinoxalines | Compound 5p | S. aureus, B. subtilis | 4, 8 | E. coli | 4-32 | nih.gov |

| Quaternized 10-methoxycanthin-6-ones | Compounds 6p, 6t | - | - | R. solanacearum, P. syringae | 3.91 | nih.gov |

The antifungal potential of quinoline derivatives and related heterocyclic compounds has also been explored. While direct studies on 4-methoxy-6-methylquinoline-2-carbaldehyde derivatives are limited, research on analogous structures provides insight. For example, a series of 4-methyl-6-alkyl-alpha-pyrones were tested against various pathogenic fungi. nih.gov Compounds with longer alkyl chains, such as 4-methyl-6-hexyl-alpha-pyrone, were effective against fungi like Sclerotium rolfsii and Rhizoctonia bataticola, inhibiting mycelial growth by 50% (ED50) at concentrations between 15-50 microg/mL. nih.gov

Other heterocyclic systems have also been investigated. Novel hydrazone-pyrimidinetrione analogs demonstrated potent growth inhibition against clinically significant fungal pathogens, with some derivatives showing activity at or below 10μM. nih.gov Carbamothioyl-furan-2-carboxamide derivatives also exhibited significant antifungal activity against all tested fungal strains. nih.gov These findings suggest that heterocyclic scaffolds, including those related to quinoline, are a promising area for the development of new antifungal agents.

Anticancer and Cytotoxic Activity in Defined Human Tumor Cell Lines (In Vitro Assays)

Derivatives of quinoline and the closely related quinazoline (B50416) have been a major focus of anticancer drug discovery, leading to the development of compounds with potent antiproliferative and cytotoxic effects against a variety of human tumor cell lines.

The antiproliferative activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50). Numerous studies have reported potent IC50 values for various quinoline and quinazoline derivatives. For instance, a series of 2-substituted-4-amino-6-halogenquinolines exhibited excellent antiproliferative activity, with IC50 values ranging from 0.03 to 4.74 μM against several cancer cell lines. nih.gov Compound 8e from this series was particularly potent, with an IC50 of 0.03 μM against the H-460 lung cancer cell line. nih.gov

In another study, novel quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects. vnu.edu.vn Compound 8h showed significant activity against SKLU-1 (lung), MCF-7 (breast), and HepG-2 (liver) cancer cell lines, with IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn Furthermore, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives demonstrated extremely high cytotoxicity, with GI50 values (a measure of growth inhibition) as low as 1.5 to 1.7 nM against a panel of human tumor cell lines. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Selected Quinoline/Quinazoline Derivatives

| Compound Class | Specific Derivative | Cell Line | IC50/GI50 | Source |

|---|---|---|---|---|

| 2-Substituted-4-amino-6-halogenquinolines | Compound 8e | H-460 (Lung) | 0.03 μM | nih.gov |

| Quinazolinones | Compound 8h | MCF-7 (Breast) | 27.75 µg/mL | vnu.edu.vn |

| Quinazolinones | Compound 8h | HepG-2 (Liver) | 30.19 µg/mL | vnu.edu.vn |

| N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | Compound 6d | A549, KB, KBvin, DU145 | 1.5-1.7 nM (GI50) | researchgate.net |

| 4,6-Disubstituted quinazolines | Various | U937 (Leukemia) | Promising Activity | nih.gov |

The selectivity of anticancer compounds is a critical factor, indicating their potential to target cancer cells while sparing normal cells. Derivatives of quinoline have been tested against a wide array of cancer cell lines to determine their selectivity profiles.

For example, the antiproliferative activity of 2-substituted-4-amino-6-halogenquinolines was evaluated against H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric) cancer cell lines. nih.gov A different study on quinazolinone derivatives included SKLU-1 (lung), MCF-7 (breast), and HepG-2 (liver) cell lines. vnu.edu.vn N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines were tested against A549 (lung), KB (oral), KBvin (multidrug-resistant oral), and DU145 (prostate) cells. researchgate.net Additionally, 4,6-disubstituted quinazoline derivatives have been screened against U937 leukemia cell lines. nih.gov While specific data for cell lines such as DAN-G, LCLC-103H, and SISO for this compound derivatives is not prominent in the reviewed literature, the broad range of cell lines tested for related compounds, including A549 and MCF-7, underscores the extensive efforts to characterize the selectivity of this class of molecules.

Understanding the mechanism of action is crucial for drug development. Research has pointed to several cellular targets for quinoline and quinazoline derivatives.

A primary mechanism of anticancer activity for many quinoline-based compounds is the inhibition of tubulin polymerization . researchgate.netresearchgate.net Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Several quinoline derivatives have been identified as potent inhibitors of tubulin assembly, acting at the colchicine (B1669291) binding site. nih.govnih.govmdpi.com For example, certain quinoline derivatives demonstrated IC50 values for tubulin polymerization inhibition in the range of 13.29 to 24.73 µM. researchgate.net The most active compounds in some series were found to be nearly twice as effective as other tested derivatives in inhibiting tubulin assembly. researchgate.net

Another significant mechanism of action is kinase inhibition . nih.gov Kinases are key regulators of cell signaling pathways involved in cell growth and proliferation. The 4-aminoquinazoline core is a well-known pharmacophore for kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3-Ks). nih.govucsf.edu For example, a novel series of 4-aminoquinoline derivatives were developed as potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), with one compound exhibiting an IC50 of 5.1 ± 1.6 nM. nih.gov The development of isoform-specific PI3-K inhibitors from related scaffolds further highlights the potential of these compounds to selectively modulate key signaling pathways in cancer cells. ucsf.edu

Antimalarial and Antiprotozoal Activities (e.g., against L. donovani, chloroquine-resistant strains)

Derivatives of quinoline have long been a cornerstone in the fight against parasitic diseases, most notably malaria. Research has demonstrated that modifications of the quinoline scaffold can yield compounds with potent activity against both drug-sensitive and resistant strains of parasites.

Antimalarial Activity:

The 4-aminoquinoline class of compounds, which includes the well-known drug chloroquine, acts by interfering with the parasite's detoxification process of heme in the erythrocyte stage. nih.gov However, the emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new analogues. nih.govnih.gov Structural modifications to the 4-aminoquinoline core can produce derivatives that are effective against these resistant strains. nih.gov

Studies on novel 4-aminoquinoline derivatives have shown excellent in vitro antimalarial activities, with some compounds exhibiting inhibitory concentrations (IC₉₀) in the nanomolar range against the chloroquine-resistant W2 strain. researchgate.net For instance, a series of 4-N-methylaminoquinoline analogues demonstrated IC₅₀ values below 0.5 µM against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov Furthermore, styrylquinoline derivatives have been identified as potent inhibitors of chloroquine-resistant strains, with some compounds showing low nanomolar efficacy. nih.gov The development of hybrids, such as those combining quinoline with pyrazole (B372694), has also yielded compounds with significant in vitro activity against P. falciparum. nih.gov

Antiprotozoal Activity:

Beyond malaria, quinoline-carbaldehyde derivatives have shown promise against other protozoan parasites, including Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govnih.gov Screening of newly synthesized quinoline-carbaldehyde derivatives has led to the identification of novel and specific inhibitors of L. donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1), an enzyme crucial for the parasite's survival. nih.govnih.gov Similarly, 8-hydroxy-2-quinoline carbaldehyde derivatives have been identified as potent competitive inhibitors of L. donovani M1 aminopeptidase (LdM1AP). nih.gov

Dehydroabietic acid derivatives bearing different amino acid scaffolds have also demonstrated potent and selective antiprotozoal activity against L. donovani and Trypanosoma cruzi, the agent of Chagas disease. nih.govresearchgate.net Some of these compounds were effective at killing parasites within host cells, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net

Table 1: In Vitro Antimalarial and Antiprotozoal Activities of Selected Quinoline Derivatives

| Compound Class | Target Organism | Strain | Activity Metric | Potency | Reference(s) |

| 4-N-Methylaminoquinolines | Plasmodium falciparum | 3D7 (sensitive) | IC₅₀ | < 0.5 µM | nih.gov |

| 4-N-Methylaminoquinolines | Plasmodium falciparum | K1 (resistant) | IC₅₀ | < 0.5 µM | nih.gov |

| 4-Aminoquinoline-steroidal/adamantane conjugates | Plasmodium falciparum | W2 (resistant) | IC₉₀ | Down to 6.74 nM | researchgate.net |

| Quinoline-carbaldehyde derivatives (HQ14, HQ15) | Leishmania donovani | N/A | LdMetAP1 Inhibition | Novel, specific inhibitors | nih.govnih.gov |

| 8-Hydroxy-2-quinoline carbaldehyde derivatives (HQ2, HQ12) | Leishmania donovani | N/A | LdM1AP Inhibition | Potent inhibitors | nih.gov |

| Dehydroabietic acid-amino acid derivatives | Leishmania donovani | Amastigotes | IC₅₀ | 2.3 to 9 µM | nih.govresearchgate.net |

| Dehydroabietic acid-amino acid derivatives | Trypanosoma cruzi | Amastigotes | IC₅₀ | 1.4 to 5.8 µM | nih.govresearchgate.net |

| Quinoline-aminochalcone-arylnitro hybrids | Trypanosoma brucei rhodesiense | N/A | EC₅₀ | 0.19 - 0.8 µM | nih.gov |

Antiviral Properties in In Vitro Models

The versatile quinoline scaffold has also been investigated for its antiviral potential. Derivatives have demonstrated in vitro activity against a range of viruses, indicating their potential as broad-spectrum antiviral agents.

Research has shown that novel quinoline derivatives can be highly active against Dengue virus serotype 2 (DENV2) in the low micromolar range. nih.gov These compounds appear to act at an early stage of the viral life cycle, reducing the production of the viral envelope glycoprotein (B1211001) and the yield of infectious virions. nih.gov The antiviral activity was not found to be due to direct virucidal effects. nih.gov

Furthermore, studies on 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids have revealed activity against orthopoxviruses. researchgate.net In the context of emerging viral threats, quinoline derivatives have also been explored for activity against Zika virus (ZIKV). Certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to inhibit ZIKV replication in vitro, with some demonstrating greater potency than the reference drug mefloquine. nih.gov The antiviral activity of quinoline derivatives extends to other viruses, including coronaviruses and human immunodeficiency virus (HIV). nih.gov

Other Reported Pharmacological Potentials in In Vitro Systems (e.g., P-glycoprotein inhibition, anti-inflammatory activity)

In addition to their anti-infective properties, derivatives of this compound have exhibited other significant pharmacological activities in in vitro settings, including the inhibition of P-glycoprotein and anti-inflammatory effects.

P-glycoprotein Inhibition:

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. nih.govresearchgate.net The development of P-gp inhibitors is a key strategy to overcome MDR. nih.gov Novel quinoline derivatives have been synthesized and shown to act as P-gp inhibitors, thereby enhancing the efficacy of anticancer drugs. nih.govresearchgate.net For example, certain 6-methoxy-2-arylquinoline analogues were found to significantly inhibit the efflux of a P-gp substrate at a concentration of 10 µM, with some derivatives being more potent than the known inhibitor verapamil (B1683045). nih.gov Another study demonstrated that newly synthesized quinoline derivatives could enhance the accumulation of vincristine (B1662923) in multidrug-resistant cancer cells at low concentrations. nih.gov

Anti-inflammatory Activity:

Quinoline derivatives have been identified as having significant anti-inflammatory properties. drugbank.com They have been explored as inhibitors of various inflammatory targets, including cyclooxygenase (COX). nih.gov For instance, some quinoline derivatives have shown potent in vitro anti-inflammatory activity by inhibiting protein denaturation, a well-documented cause of inflammation. psu.edu Novel 4,6-disubstituted quinazoline derivatives, synthesized from anthranilic acid, have also been screened for their anti-inflammatory activity. youtube.com Furthermore, a study on N¹-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride loaded into nanoparticles showed a significant anti-inflammatory effect against methotrexate-induced inflammation in an experimental model, supported by histopathological examination. mdpi.com

Table 2: Other In Vitro Pharmacological Activities of Quinoline Derivatives

| Activity | Compound Class | In Vitro Model | Key Finding | Reference(s) |

| P-glycoprotein Inhibition | 6-Methoxy-2-arylquinoline analogues | EPG85-257RDB gastric carcinoma cells | 1.3 to 2.1-fold stronger inhibition than verapamil at 10 µM | nih.gov |

| P-glycoprotein Inhibition | Novel quinoline derivatives | K562/ADM cells | Enhanced accumulation of vincristine at low concentrations | nih.gov |

| Anti-inflammatory | Asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) | Bovine serum albumin (BSA) denaturation | IC₅₀ values ranging from 25.3 to 80.1 µM | psu.edu |

| Anti-inflammatory | Quinoxaline derivatives | Carrageenan-induced rat paw edema inhibition | Up to 83.61% inhibition, comparable to diclofenac (B195802) sodium | nih.gov |

| Anti-inflammatory | N¹-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine HCl | Methotrexate-induced inflammation model | Minimal inflammatory infiltration and congestion | mdpi.com |

Structure-Activity Relationship (SAR) Studies for the Optimization of Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological profiles of lead compounds. For quinoline derivatives, SAR analyses have provided valuable insights into the structural features required for their diverse pharmacological activities.

For Antimalarial and Antiprotozoal Activity:

In the context of antimalarial activity, SAR studies on 4-aminoquinolines have highlighted the importance of the 7-chloro group for optimal activity; its replacement with an electron-donating group like a methyl group leads to a loss of potency. youtube.com The dialkylamino side chain at the 4-position is also essential. youtube.com For styrylquinoline derivatives, substitutions on the benzene (B151609) ring, such as with a fluoro or trifluoromethyl group, can enhance antiplasmodial activity against resistant strains. nih.gov In the case of antiprotozoal quinoline-aminochalcone-arylnitro hybrids, it has been observed that compounds with a six-membered arylnitro group generally exhibit better intrinsic activity than those with a five-membered ring. uantwerpen.be Furthermore, converting the secondary amine at position 4 of the quinoline ring to a tertiary amine can increase antiprotozoal activity, although it may also increase cytotoxicity. uantwerpen.be

For P-glycoprotein Inhibition:

SAR analyses of P-gp inhibitors have revealed several key structural features. High lipophilicity (logP > 2.92), a high molecular weight, and a long molecular axis are generally associated with potent MDR reversal activity. nih.govresearchgate.net The presence of a basic tertiary nitrogen atom is also a significant contributor. nih.gov For a series of newly synthesized quinoline derivatives, it was found that in highly active compounds, the two aryl rings in the hydrophobic moiety deviate from a common plane, allowing for interaction with P-gp. nih.gov A specific distance of at least 5 Å between the hydrophobic moiety and the basic nitrogen atom was also identified as important. nih.gov

For Anti-inflammatory Activity:

For the anti-inflammatory activity of quinoline derivatives, SAR studies have shown that the nature and position of substituents on the quinoline ring are critical. nih.govresearchgate.net For example, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group exhibit COX inhibition. nih.gov In a series of asymmetrical mono-carbonyl analogs of curcumin, the presence of a methoxy (B1213986) group at the ortho position of the hydroxyl group was found to significantly contribute to the anti-inflammatory activity. psu.edu

Applications in Organic Synthesis and Materials Science Beyond Biological Contexts

Role as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry

The chemical reactivity of 4-Methoxy-6-methylquinoline-2-carbaldehyde is dominated by the aldehyde group at the C2-position, which is a prime site for a multitude of organic transformations. This functional group makes the compound an exceptionally useful building block for synthesizing more complex molecules. Quinoline (B57606) aldehydes are recognized as reactive synthons in organic synthesis. rsc.org

The aldehyde can undergo various classical reactions, including oxidation to the corresponding carboxylic acid (quinoline-2-carboxylic acid) and reduction to the primary alcohol (quinolin-2-ylmethanol). acs.org However, its most significant utility lies in condensation reactions. It can react readily with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones. rsc.orgnih.gov These reactions are fundamental in synthetic chemistry for constructing larger, more elaborate molecular frameworks.

Furthermore, the aldehyde group is susceptible to nucleophilic attack, enabling carbon-carbon bond formation through reactions like the aldol (B89426) condensation, Wittig reaction, and Grignard reactions. sigmaaldrich.comingentaconnect.com For instance, related quinoline-2-carbaldehydes have been used in tandem aldol-Michael reactions to produce enones. sigmaaldrich.com The presence of the electron-donating methoxy (B1213986) and methyl groups on the benzene (B151609) portion of the quinoline ring can modulate the electronic properties and reactivity of the aldehyde group, potentially influencing reaction rates and yields.

| Reaction Type | Reactant | Product Type | Significance |

|---|---|---|---|

| Condensation | Primary Amines (R-NH₂) | Schiff Bases / Imines | Forms C=N bonds, precursor for ligands and complex molecules. rsc.org |

| Condensation | Hydrazines (R-NHNH₂) | Hydrazones | Intermediate for synthesizing nitrogen-containing heterocycles. nih.gov |

| Reduction | Reducing Agents (e.g., NaBH₄) | Primary Alcohol | Conversion to hydroxymethyl-quinoline derivatives. acs.org |

| Oxidation | Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid | Synthesis of quinoline-2-carboxylic acid derivatives. |

| Wittig Reaction | Phosphorus Ylides | Alkenes | Creates vinyl-quinoline derivatives for polymer and materials synthesis. |

Precursors for the Construction of More Complex Quinoline-Based Architectures and Fused Ring Systems

The strategic placement of the aldehyde function on the quinoline nucleus makes this compound an ideal starting point for synthesizing intricate, polycyclic heterocyclic systems. Such fused architectures are of great interest in materials science and supramolecular chemistry. The reactivity of the aldehyde allows it to participate in cyclocondensation and multicomponent reactions (MCRs), which efficiently build molecular complexity in a single step. tandfonline.comresearchgate.net

For example, related 2-chloroquinoline-3-carbaldehydes serve as key intermediates in the synthesis of a variety of fused quinoline systems, including:

Pyrazolo[3,4-b]quinolines : Formed through reaction with hydrazine (B178648) derivatives. nih.gov

Tetrazolo[1,5-a]quinolines : Synthesized via reaction with azide (B81097) compounds. nih.gov

Benzoimidazopyrimido[4,5-b]quinolones : Constructed in a one-pot reaction with 2-aminobenzimidazole. researchgate.net

Multicomponent reactions involving quinolines, aldehydes, and other reagents have been reported to diastereoselectively produce complex structures like benzoxazino quinoline derivatives. nih.gov The aldehyde group of this compound can act as the electrophilic component in such reactions, enabling the construction of novel fused systems that incorporate the quinoline moiety. These reactions are highly valuable for creating libraries of complex molecules for screening in materials applications. ingentaconnect.com

Development of Specialized Chemical Reagents (e.g., for the Detection of Primary Amines)

The facile reaction of aldehydes with primary amines to form imines (Schiff bases) is a cornerstone of chemical detection methods. mdpi.comnih.gov The formation of the new carbon-nitrogen double bond often leads to a significant change in the electronic structure of the molecule, resulting in an observable optical response, such as a change in color (colorimetric sensor) or the appearance or enhancement of fluorescence (fluorescent sensor).

This compound is a prime candidate for development into a specialized reagent for detecting primary amines. The quinoline ring system is inherently fluorescent, and the formation of a Schiff base by reacting the aldehyde with a primary amine would extend the π-conjugated system. This extension is highly likely to cause a shift in its fluorescence properties, allowing for the qualitative or quantitative detection of the amine. While this specific molecule may not be documented for this purpose, the principle is well-established with analogous compounds. For instance, a derivative of quinoline-2-carbaldehyde has been successfully used to create a fluorescent sensor for the detection of mercury ions in water, demonstrating the utility of this scaffold in sensor design. sigmaaldrich.com

Potential in Ligand Design for Coordination Chemistry and Sensor Development

Quinoline derivatives are highly effective ligands in coordination chemistry due to the presence of the nitrogen atom in the heterocyclic ring, which can readily coordinate to metal ions. nih.govnih.gov this compound and its derivatives, particularly the Schiff bases formed from it, are excellent candidates for creating polydentate ligands.

The Schiff base derived from this aldehyde and an appropriate amine can act as a bidentate (N,N) or terdentate (N,N,O or N,N,S) ligand, where the quinoline nitrogen and the imine nitrogen coordinate to a metal center. nih.govnih.govdistantreader.org The methoxy group's oxygen atom could also potentially participate in coordination. These ligands can form stable complexes with a wide range of transition metals, including copper(II), nickel(II), palladium(II), and platinum(II), as well as lanthanide ions. nih.govnih.govnih.govdistantreader.org

The resulting metal complexes can have diverse applications:

Homogeneous Catalysis : The metal center can act as a catalytic site for various organic transformations. nih.gov

Chemical Sensors : The coordination of a specific metal ion can induce a change in the ligand's optical properties, enabling its use as a chemosensor. sigmaaldrich.com

Materials Science : Metal-organic frameworks (MOFs) and coordination polymers with unique structural and photophysical properties can be constructed. nih.govresearchgate.net

| Metal Ion | Ligand Type | Coordination Geometry (Example) | Potential Application |

|---|---|---|---|

| Copper(II) | Schiff Base (terdentate) | Square Planar | Catalysis, Materials. nih.gov |

| Nickel(II) | Schiff Base (terdentate) | Octahedral | Catalysis. nih.gov |

| Palladium(II) / Platinum(II) | Schiff Base (terdentate) | Square Planar | Catalysis, Anticancer research. distantreader.org |

| Lanthanides (e.g., Eu, Tb) | Carboxylate derivative | 3D Coordination Polymer | Luminescent Materials. nih.gov |

Integration into Novel Optoelectronic Materials (General Quinoline Application)

The quinoline ring is an electron-deficient aromatic system, a property that makes its derivatives highly suitable for applications in optoelectronic devices. researchgate.netnih.gov The planar, π-conjugated nature of the quinoline scaffold facilitates electron transport and often imparts desirable photophysical properties like fluorescence. As a result, quinoline-based molecules are extensively investigated as materials for Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. nih.govacs.org

In the context of OLEDs, quinoline derivatives have been successfully employed as:

Electron-Transporting Materials (ETMs) : They facilitate the movement of electrons from the cathode to the emissive layer. researchgate.net

Emissive Materials (Emitters) : They can function as the light-emitting component, with the color of the emission tunable by modifying the substituents on the quinoline core. Blue-emitting quinoline derivatives are particularly sought after for full-color displays. researchgate.netuconn.edu

Host Materials : They can serve as a host matrix for phosphorescent dopants in highly efficient PhOLEDs.

The compound this compound, or more likely, derivatives synthesized from it, fits the profile of a promising candidate for optoelectronic materials. The extended conjugation of the quinoline system, which can be further enhanced by converting the aldehyde into vinyl or imine linkages, is conducive to charge transport and luminescence. researchgate.net The methoxy and methyl substituents can be used to fine-tune the material's properties, such as its energy levels (HOMO/LUMO), solubility, and solid-state packing, which are all critical for device performance. researchgate.netdergipark.org.tr

An in-depth examination of the chemical compound this compound reveals significant potential for future research and development across multiple scientific disciplines. This article explores the prospective trajectories for this compound, focusing on sustainable synthesis, molecular design for enhanced biological activity, advanced screening and computational discovery, the exploration of new biological targets, and its incorporation into novel smart materials.

Future Research Trajectories and Interdisciplinary Challenges

The unique structural characteristics of 4-Methoxy-6-methylquinoline-2-carbaldehyde, featuring a quinoline (B57606) core, position it as a valuable scaffold in medicinal chemistry and materials science. The methoxy (B1213986), methyl, and carbaldehyde groups offer multiple sites for functionalization, allowing for the fine-tuning of its chemical and physical properties.

Q & A

Q. What are optimized synthetic routes for 4-methoxy-6-methylquinoline-2-carbaldehyde, and how do reaction conditions influence yield?

The Vilsmeier-Haack reaction is a key method for introducing aldehyde groups into aromatic systems. For example, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, which facilitates formylation at the 2-position of quinoline derivatives. Reaction optimization includes temperature control (e.g., 353 K for 15 hours) and post-synthetic purification via recrystallization using petroleum ether/ethyl acetate mixtures . Side reactions, such as over-oxidation or competing substitutions, can reduce yields; monitoring via TLC or HPLC is critical.

Q. How can researchers purify this compound to achieve >95% purity for biological assays?

Recrystallization is the primary method, with solvent selection tailored to the compound’s solubility. For instance, ethyl acetate/petroleum ether mixtures (1:3 v/v) are effective for removing unreacted starting materials. Column chromatography using silica gel and a gradient of dichloromethane/methanol (95:5) can resolve structural analogs. Purity validation requires NMR (e.g., absence of methoxy singlet splitting) and HPLC (retention time consistency) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm, singlet) and methoxy group (δ 3.8–4.0 ppm). Aromatic protons show splitting patterns indicative of substitution positions.

- IR Spectroscopy : Stretching frequencies for aldehyde (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₁NO₂: 201.0790) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. Refinement using SHELXL software (e.g., riding H-atom models, anisotropic displacement parameters) ensures accuracy. For example, bond angles around the methoxy group (~120°) and planarity of the quinoline ring validate computational models .

Q. What computational methods predict the reactivity of the aldehyde group in further derivatizations?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. The aldehyde’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack (e.g., Grignard additions). Solvent effects (PCM models) refine reactivity predictions in polar aprotic solvents .

Q. How do reaction mechanisms differ between this compound and its non-methylated analogs?

Methyl groups at the 6-position sterically hinder electrophilic substitution at adjacent positions. Kinetic studies (e.g., monitoring Friedel-Crafts acylation rates) show reduced reactivity at the 4-position compared to unmethylated quinolines. Isotopic labeling (²H or ¹³C) tracks regioselectivity in cross-coupling reactions .

Q. What strategies mitigate contradictions between theoretical and experimental data in biological activity studies?

Discrepancies in IC₅₀ values (e.g., predicted vs. observed cytotoxicity) often arise from solubility or membrane permeability issues. Adjusting assay conditions (e.g., DMSO concentration ≤0.1%) or using prodrug formulations (e.g., ester derivatives) improves correlation. Molecular docking (AutoDock Vina) identifies binding pose mismatches due to protein flexibility .

Q. How can researchers address regioselectivity challenges in synthesizing this compound derivatives?

Directed ortho-metalation (DoM) with lithium amides (e.g., LDA) selectively deprotonates positions adjacent to the methoxy group. Transition-metal catalysis (Pd or Cu) enables cross-coupling at the 4-position. Competition experiments with isotopic tracers (e.g., ¹⁸O-labeled methoxy groups) quantify pathway dominance .

Q. What analytical methods detect degradation products of this compound under oxidative conditions?

Forced degradation studies (e.g., H₂O₂ exposure) followed by LC-MS/MS identify oxidation products like carboxylic acids (m/z +16) or quinone derivatives. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics. Radical scavengers (e.g., BHT) suppress autoxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.